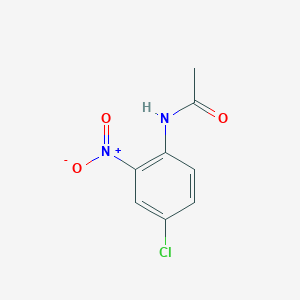

N-(4-chloro-2-nitrophenyl)acetamide

Descripción general

Descripción

N-(4-chloro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3. It is a derivative of acetamide, where the acetamide group is substituted with a 4-chloro-2-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)acetamide typically involves the reaction of 4-chloro-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloro-2-nitroaniline+acetic anhydride→this compound+acetic acid

The reaction is usually performed in the presence of a catalyst, such as pyridine, to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and precise control of temperature and pressure are common practices in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chloro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Hydrolysis: Acidic or basic conditions, water as solvent.

Major Products Formed

Reduction: 4-chloro-2-aminophenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-chloro-2-nitroaniline and acetic acid.

Aplicaciones Científicas De Investigación

N-(4-chloro-2-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(4-chloro-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been shown to inhibit certain bacterial enzymes, leading to antibacterial activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-N-(4-nitrophenyl)acetamide: Similar structure but lacks the additional chlorine atom on the phenyl ring.

N-(4,5-Dichloro-2-nitrophenyl)acetamide: Contains an additional chlorine atom on the phenyl ring.

2-Nitro-4-(2-chloroacetyl)-acetanilide: Similar structure with a different substitution pattern.

Uniqueness

N-(4-chloro-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring enhances its reactivity and potential for various applications.

Actividad Biológica

N-(4-chloro-2-nitrophenyl)acetamide, also known as 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The chloro group enhances nucleophilic substitution reactions, which can modify the compound's activity and increase its efficacy against pathogens .

Efficacy Against Bacterial Strains

Recent studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against Klebsiella pneumoniae, a common pathogen responsible for various infections. The compound's minimum inhibitory concentration (MIC) against K. pneumoniae has been evaluated, showing promising results that suggest its potential as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

| Compound | MIC (µg/mL) | Bactericidal/Bacteriostatic |

|---|---|---|

| This compound | 32 | Bactericidal |

| Ciprofloxacin | 1 | Bactericidal |

| Meropenem | 0.5 | Bactericidal |

| Cefepime | >64 | Bacteriostatic |

The presence of the chloro atom appears to enhance the compound's antibacterial properties by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis, specifically penicillin-binding proteins (PBPs) .

Cytotoxicity and Safety Profile

Preliminary cytotoxicity assessments indicate that this compound exhibits low toxicity to mammalian cells, suggesting a favorable safety profile for potential therapeutic applications. In vitro studies have shown that it does not significantly induce mutagenicity, making it a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

- Study on Klebsiella pneumoniae : A study evaluated the antibacterial efficacy of this compound against K. pneumoniae. Results indicated that the compound effectively inhibited bacterial growth and demonstrated bactericidal activity at concentrations lower than traditional antibiotics like ciprofloxacin .

- Combination Therapy : Research has explored the synergistic effects of combining this compound with other antibiotics such as meropenem and imipenem. These combinations showed enhanced antibacterial effects, indicating potential for use in treating resistant infections .

Propiedades

IUPAC Name |

N-(4-chloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDUNBOWGVRUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383081 | |

| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-51-6 | |

| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary structural feature of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide revealed by the research?

A1: The research primarily highlights the formation of infinite chains along the c-axis in the crystal structure of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. These chains arise due to C—H⋯O intermolecular hydrogen bonds between adjacent molecules. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.